3-Phenylhex-5-en-1-ol
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Overview
Description
3-Phenylhex-5-en-1-ol: is an organic compound with the molecular formula C12H16O . It is characterized by a phenyl group attached to a hexenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Phenylhex-5-en-1-ol typically involves organic synthesis reactions. Common methods include:
Hydrogenation of Alkenes: This method involves the hydrogenation of phenyl-substituted alkenes under specific conditions to yield the desired alcohol.
Synthesis from Enols: Another approach is the synthesis from enols, where specific reaction conditions are applied to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylhex-5-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) are often used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohols and hydrocarbons.
Substitution Products: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
3-Phenylhex-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential medicinal properties.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenylhex-5-en-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The phenyl group contributes to its stability and reactivity through resonance effects.
Comparison with Similar Compounds
- 1-Phenylhex-5-en-3-ol
- 1-Phenyl-5-hexen-3-ol
- 6-Phenylhex-5-yn-1-ol
Comparison: 3-Phenylhex-5-en-1-ol is unique due to its specific position of the hydroxyl group and the phenyl group on the hexenol chain. This unique structure imparts distinct reactivity and properties compared to its similar compounds .
Properties
IUPAC Name |
3-phenylhex-5-en-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-6-11(9-10-13)12-7-4-3-5-8-12/h2-5,7-8,11,13H,1,6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERDGGMTJRCYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CCO)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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